Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate
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Overview
Description
ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core, which is a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
The synthesis of ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through an annulation reaction involving α,β-unsaturated imines and activated terminal alkynes, mediated by a base such as triethylamine.
Introduction of the bromobenzamido group: This step involves the bromination of a benzamide precursor, followed by its coupling with the furo[3,2-b]pyridine core under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furo[3,2-b]pyridine core, to yield different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furo[3,2-b]pyridine core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds such as:
Furo[3,2-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzamido derivatives: Compounds with different substituents on the benzamido group can exhibit different reactivity and biological activity.
Ethyl ester derivatives: Variations in the ester group can affect the compound’s solubility, stability, and reactivity.
The uniqueness of ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13BrN2O4 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]furo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H13BrN2O4/c1-2-23-17(22)13-14-12(8-5-9-19-14)24-16(13)20-15(21)10-6-3-4-7-11(10)18/h3-9H,2H2,1H3,(H,20,21) |
InChI Key |
OXVFMEVVVZTAST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1N=CC=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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